Cas no 1806185-99-8 (3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid)

3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid
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- インチ: 1S/C9H5F5INO3/c10-7(11)5-6(19-9(12,13)14)3(1-4(17)18)2-16-8(5)15/h2,7H,1H2,(H,17,18)
- InChIKey: QKVWUSWESFCEQI-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C(=C(C=N1)CC(=O)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029086511-1g |
3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid |
1806185-99-8 | 97% | 1g |
$1,549.60 | 2022-03-31 |
3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid 関連文献
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3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acidに関する追加情報
Introduction to 3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806185-99-8)
3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid, identified by its CAS number 1806185-99-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and applications in drug development. The unique combination of functional groups, including a difluoromethyl moiety, an iodo substituent, a trifluoromethoxy group, and an acetic acid side chain, imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.
The presence of the difluoromethyl group is particularly noteworthy, as this moiety is frequently incorporated into drug molecules to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In recent years, compounds featuring difluoromethyl groups have been extensively studied for their potential in creating more effective and durable therapeutic agents. For instance, drugs such as crizotinib and vorinostat incorporate similar structural elements, highlighting the importance of this functional group in modern drug design.
The iodo substituent at the 2-position of the pyridine ring adds another layer of reactivity to the molecule. Iodine atoms are versatile handles in organic synthesis, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing complex molecular architectures and have been instrumental in the development of numerous pharmaceuticals. The ability to introduce additional functional groups at this position makes 3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid a versatile building block for synthesizing novel compounds with tailored biological properties.
The trifluoromethoxy group at the 4-position contributes to the electron-withdrawing nature of the molecule, which can influence its interactions with biological targets. Trifluoromethoxy groups are commonly found in bioactive molecules due to their ability to enhance lipophilicity, improve metabolic stability, and modulate receptor binding. Notably, many FDA-approved drugs contain trifluoromethoxy substituents, underscoring their importance in medicinal chemistry. The combination of these three distinct functional groups—difluoromethyl, iodo, and trifluoromethoxy—makes this compound a compelling subject for further investigation.
The acetic acid side chain at the 5-position provides a polar moiety that can influence solubility and interactions with biological targets. Acetic acid derivatives are frequently encountered in drug molecules due to their ability to engage in hydrogen bonding and other polar interactions. This feature can be particularly advantageous when designing compounds intended for oral administration or when targeting specific binding sites that require polar interactions.
Recent research has demonstrated the utility of 3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid as a key intermediate in the synthesis of bioactive molecules. For example, studies have shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors implicated in inflammatory diseases and cancer. The structural features of this compound allow for fine-tuning of its pharmacological properties through structural modifications, making it a valuable scaffold for drug discovery efforts.
In addition to its pharmaceutical applications, this compound has shown potential in materials science and agrochemical research. The unique electronic properties conferred by the presence of fluorine atoms make it an interesting candidate for developing advanced materials with tailored electronic characteristics. Furthermore, its structural motif could inspire new generations of agrochemicals designed to enhance crop protection while minimizing environmental impact.
The synthesis of 3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple reactive sites requires careful consideration during synthetic planning to ensure high yields and purity. However, the versatility of this intermediate allows for multiple pathways to functionalization, making it adaptable to various synthetic strategies.
Future research directions may focus on exploring new synthetic methodologies that enhance the accessibility of this compound while maintaining its integrity for downstream applications. Additionally, investigating its biological activity across different therapeutic areas could uncover novel therapeutic opportunities. The combination of computational modeling with experimental validation may provide deeper insights into how structural modifications influence biological outcomes.
In conclusion,3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806185-99-8) represents a fascinating compound with diverse applications in pharmaceuticals, materials science, and agrochemicals. Its unique structural features—particularly the presence of a difluoromethyl, an iodo, a trifluoromethoxy, and an acetic acid side chain—make it a versatile intermediate with significant potential for further exploration. As research continues to uncover new applications and synthetic strategies for this compound,3-(Difluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-5-acetic acid is poised to play an increasingly important role in advancing scientific discovery across multiple disciplines.
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